molecular formula C30H25N2O3P B14241268 [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide CAS No. 393570-77-9

[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide

Cat. No.: B14241268
CAS No.: 393570-77-9
M. Wt: 492.5 g/mol
InChI Key: JQGSAYZEEVEWNT-UHFFFAOYSA-N
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Description

[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is a phosphorus-containing aromatic diamine. This compound is known for its unique properties, including high thermal stability, flame retardancy, and excellent solubility in organic solvents. It is widely used in the synthesis of high-performance polymers, particularly polyimides, which are utilized in various advanced technological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide typically involves a multi-step process. One common method is the Williamson ether synthesis, followed by hydrogenation. In this process, 3-aminophenol reacts with 2,4-difluorodiphenylphosphine oxide under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide exerts its effects is primarily through its ability to form stable, high-performance polymers. The compound’s phosphorus-containing structure contributes to its flame retardancy and thermal stability. In polymerization reactions, it acts as a monomer that links with other monomers to form long polymer chains, resulting in materials with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Uniqueness: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct thermal and mechanical properties to the resulting polymers. Its ability to form highly stable and flame-retardant materials makes it particularly valuable in advanced industrial applications .

Properties

CAS No.

393570-77-9

Molecular Formula

C30H25N2O3P

Molecular Weight

492.5 g/mol

IUPAC Name

3-[3-(3-aminophenoxy)-4-diphenylphosphorylphenoxy]aniline

InChI

InChI=1S/C30H25N2O3P/c31-22-9-7-11-24(19-22)34-26-17-18-30(29(21-26)35-25-12-8-10-23(32)20-25)36(33,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-21H,31-32H2

InChI Key

JQGSAYZEEVEWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N

Origin of Product

United States

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